molecular formula C22H32O4 B1257128 Resolvin D5

Resolvin D5

Cat. No.: B1257128
M. Wt: 360.5 g/mol
InChI Key: JBRPFYYLEQERPG-XTIXYJHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin D5 can be synthesized through a series of stereoselective reactions starting from docosahexaenoic acid. The synthesis involves multiple steps, including oxidation and reduction reactions, to introduce the necessary hydroxy groups at specific positions on the docosahexaenoic acid backbone .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of docosahexaenoic acid using lipoxygenase enzymes. This method ensures high yield and purity of the final product, making it suitable for large-scale production .

Scientific Research Applications

Resolvin D5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lipid mediator biosynthesis and function. In biology and medicine, this compound is extensively studied for its anti-inflammatory and pro-resolving properties, making it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases . In the industry, this compound is used in the development of anti-inflammatory drugs and dietary supplements .

Mechanism of Action

Resolvin D5 exerts its effects by binding to specific receptors on the surface of immune cells, such as GPR101. This binding triggers a cascade of signaling events that lead to the resolution of inflammation. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production, promotion of macrophage-mediated clearance of apoptotic cells, and enhancement of tissue repair processes .

Comparison with Similar Compounds

Resolvin D5 is part of a larger family of specialized pro-resolving mediators, which includes other resolvins, protectins, and maresins. Compared to other resolvins, this compound is unique in its specific receptor binding and distinct anti-inflammatory properties. Similar compounds include Resolvin D1, Resolvin D2, and Maresin 1, each of which has its own unique set of biological activities and therapeutic potential .

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-13,16-18,20-21,23-24H,2,4,9,14-15,19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+,18-13-/t20-,21+/m0/s1

InChI Key

JBRPFYYLEQERPG-XTIXYJHRSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(C=CCCCC(=O)O)O)O

physical_description

Solid

Synonyms

esolvin D5
RvD5 resolvin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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